molecular formula C14H15NOS B2515576 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine CAS No. 436089-48-4

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine

Cat. No.: B2515576
CAS No.: 436089-48-4
M. Wt: 245.34
InChI Key: KNLPGBYZTLBBHO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine is a thiophene-derived heterocyclic compound featuring a 4-methylbenzoyl substituent at position 3 and methyl groups at positions 4 and 5 of the thiophene ring.

Properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-4-6-11(7-5-8)13(16)12-9(2)10(3)17-14(12)15/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLPGBYZTLBBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process .

Chemical Reactions Analysis

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the compound can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce sulfoxides, while reduction with lithium aluminum hydride can yield thiol derivatives .

Scientific Research Applications

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4,5-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (3a)

Structural Features : Replaces the 4-methylbenzoyl group with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, introducing a heterocyclic ring with nitrogen and oxygen atoms .
Physical Properties :

  • Melting point: 164–165°C (higher than many thiophene derivatives, likely due to oxadiazole’s polarity and hydrogen-bonding capacity).
  • NMR Data:
    • ¹H NMR : δ 2.15 (s, 3H, Me), 2.25 (s, 3H, Me), 7.53–8.16 (m, aromatic protons).
    • ¹³C NMR : δ 173.40 (oxadiazole carbonyl), 166.58 (oxadiazole C), 160.31 (thiophene C).

      Synthesis : Achieved via cyclization reactions, yielding 81% .

      Key Differences :
  • Electronic effects differ: oxadiazole is electron-deficient, while benzoyl is moderately electron-withdrawing.

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

Structural Features : Contains a tetrahydrobenzo[b]thiophene core with ester and hydroxylphenyl substituents .
Physical Properties :

  • Yield: 22% (lower than 3a, possibly due to steric hindrance from the hydroxyl group).
  • HRMS-ESI: m/z 390.1370 (matches calculated value).
    Key Differences :
  • The hydroxylphenyl group introduces hydrogen-bonding sites, enhancing crystallinity.
  • The tetrahydrobenzo[b]thiophene core reduces aromaticity, altering electronic properties compared to the fully aromatic thiophene in the target compound.

(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l)

Structural Features: Combines a tetrahydrobenzo[b]thiophene with a phenylbutenoic acid side chain . Physical Properties:

  • Yield: 62% (higher than 6o, likely due to optimized reaction conditions).
  • HRMS-ESI: m/z 385.1580 (validates molecular integrity).
    Key Differences :
  • The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic benzoyl group in the target compound.
  • The conjugated double bond in the side chain may influence UV-Vis absorption properties.

2-[(4S)-4-Benzyl-4,5-dihydrooxazol-2-yl]-N-{2-[(4S)-4-benzyl-4,5-dihydrooxazol-2-yl]phenyl}-3-thiophenamine

Structural Features : Features oxazolyl and benzyl substituents on both the thiophene and phenyl rings .
Key Differences :

  • Chiral centers (4S configuration) introduce stereochemical complexity absent in the target compound.

Discussion of Substituent Effects

  • In contrast, oxadiazole in 3a introduces stronger electron deficiency, while hydroxyl or carboxylic acid groups in 6o and 5l enhance polarity .
  • Solubility : Lipophilic substituents (e.g., benzoyl) favor organic solvents, whereas polar groups (oxadiazole, hydroxyl, carboxylic acid) improve aqueous solubility.
  • Crystallinity : Bulky or planar groups (e.g., benzoyl) may enhance crystal packing via π-π stacking, as discussed in hydrogen-bonding analyses .

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